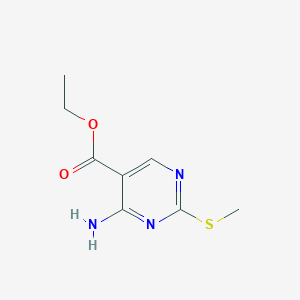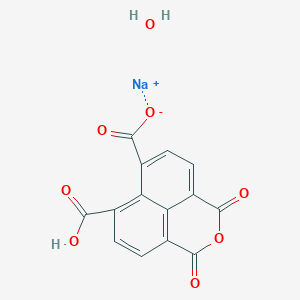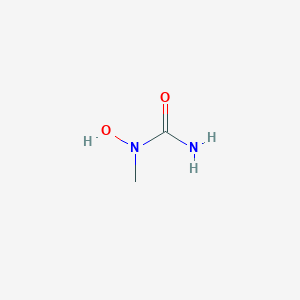
1-Hydroxy-1-methylurea
Vue d'ensemble
Description
Hydroxyurea is a medication with a variety of clinical applications, including the treatment of myeloproliferative diseases, sickle cell anemia, and as an antiviral agent against HIV-1. It functions primarily by inhibiting DNA synthesis, which it achieves through the inhibition of the enzyme ribonucleotide reductase. This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA . Hydroxyurea has been shown to increase fetal hemoglobin production in sickle cell anemia patients, which can lead to a reduction in vasoocclusive crises . Additionally, it has been found to have antiviral effects against HIV-1 by decreasing the amount of intracellular deoxynucleotides, thus inhibiting viral DNA synthesis .
Synthesis Analysis
Hydroxyurea is well absorbed after oral administration and is converted to a free radical nitroxide in vivo. It diffuses into cells and inactivates ribonucleotide reductase by quenching the tyrosyl free radical at the active site of the enzyme's M2 protein subunit . The drug's ability to increase fetal hemoglobin levels in sickle cell anemia patients is associated with the demethylation of gamma-globin genes, which suggests a change in gene activity .
Molecular Structure Analysis
The molecular structure of hydroxyurea-derived radicals has been studied using electron spin resonance (ESR). Under oxidizing conditions, long-lived radicals from hydroxyurea have been detected, and their structure has been established. These radicals are believed to play a role in the inhibition of ribonucleotide reductase as well as in cytotoxic events during chemotherapy . Computational studies have further explored the structural and electronic properties of these radicals, including their conformational processes and potential rearrangements .
Chemical Reactions Analysis
Hydroxyurea's primary chemical action is the inhibition of ribonucleotide reductase, which leads to a decrease in DNA synthesis. This effect is specific and irreversible for the protein B2 subunit of the enzyme . Hydroxyurea also interacts with other chemotherapeutic agents, such as bleomycin, by making cells more susceptible to the chelating properties of bleomycin, which then produces active oxygen . The drug's cytotoxic effects are restricted to cells committed to DNA synthesis, which explains the rapid repair of tissue defects after its administration .
Physical and Chemical Properties Analysis
Hydroxyurea is a cell-cycle-specific drug that acts rapidly and selectively inhibits DNA synthesis without affecting cells that are not synthesizing DNA. It does not kill cells but induces karyorrhexis in tissues with high rates of cellular proliferation. The cytotoxic effects are related to the drug's concentration in plasma and are reversible upon removal of the drug . Hydroxyurea also induces the eNOS-cGMP pathway in endothelial cells, which may affect cellular NO levels and enhance the effect of NO in myeloproliferative diseases . The inhibition of tumor growth by hydroxyurea and related compounds has been observed to be dose-related and results in changes in nucleic acid concentrations within tumors .
Applications De Recherche Scientifique
Ribonucleotide Reductase Inhibition
1-Hydroxy-1-methylurea is a notable ribonucleotide reductase inhibitor. It demonstrates unique molecular conformations, which are stabilized by intramolecular hydrogen bonding and show significant pyramidalization of the nitrogen atom carrying the hydroxy group. These structural characteristics contribute to its function as a ribonucleotide reductase inhibitor (Nielsen, Frydenvang, & Larsen, 1993).
Cytotoxicity and Antitumor Applications
1-Hydroxy-1-methylurea and its derivatives exhibit cytotoxic properties, which have implications in antitumor research. These compounds have been studied for their inhibitory actions against DNA synthesis in tumor cells, offering potential pathways for cancer treatment (Gale, 1968); (Hilf et al., 1966).
Antiviral Properties
1-Hydroxy-1-methylurea has shown promise in inhibiting the replication of certain viruses, such as HIV-1. This inhibition occurs through a reduction in intracellular deoxynucleotides, suggesting potential applications in antiviral therapy (Lori et al., 1994).
Epigenetic and Molecular Profiling
Hydroxyurea, a derivative of 1-Hydroxy-1-methylurea, impacts epigenetic and molecular profiles in various diseases. Research has indicated changes in methylation patterns and microRNA expression, suggesting a role in modifying gene expression and disease progression (Walker et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
1-hydroxy-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-4(6)2(3)5/h6H,1H3,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWOEDAIWSVHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225339 | |
| Record name | Urea, N-hydroxy-N-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1-methylurea | |
CAS RN |
7433-43-4 | |
| Record name | N-Hydroxy-N-methylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7433-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-1-methylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-hydroxy-1-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-hydroxy-N-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-1-methylurea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z9MU9E3DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



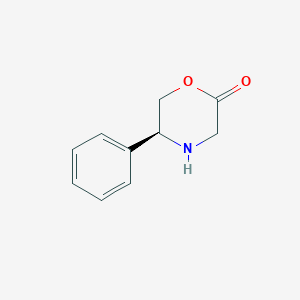
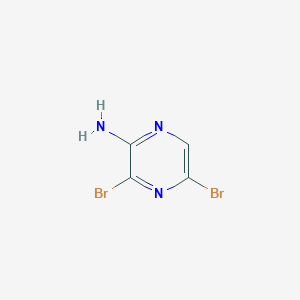
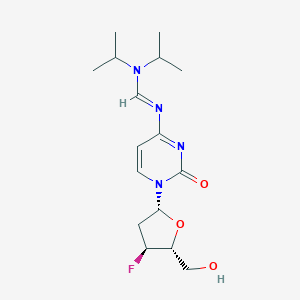
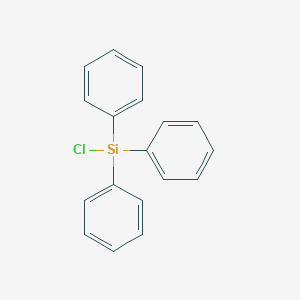
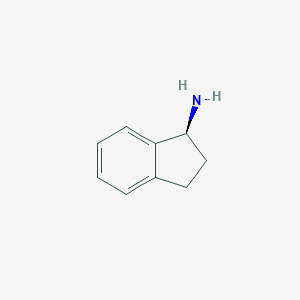
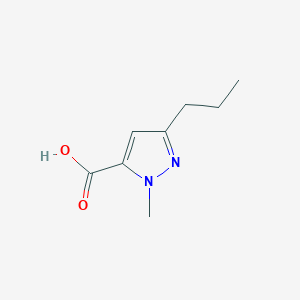
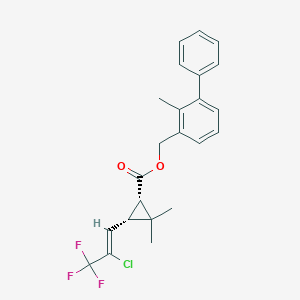
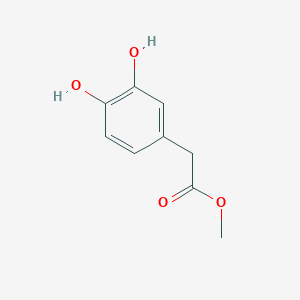
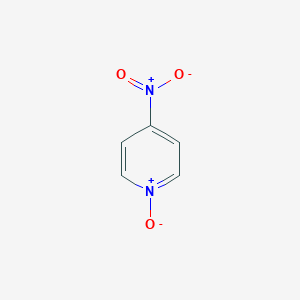
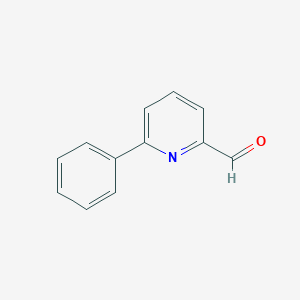
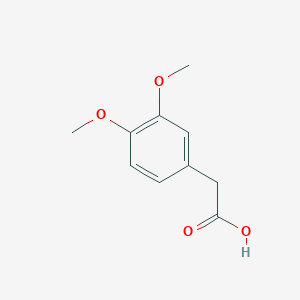
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)
